

Comprehensive Technical Guide: Derazantinib for FGFR2-Altered Cholangiocarcinoma

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Compound Focus: Derazantinib

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Introduction to FGFR2 Biology and Alterations in Cancer

The **Fibroblast Growth Factor Receptor (FGFR) signaling pathway** represents a critical regulatory system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes including **proliferation, differentiation, migration, and survival**. The FGFR pathway activates several downstream signaling cascades, primarily the **RAS-MAPK pathway, PI3K-AKT pathway, PLC γ pathway, and STAT pathway**, which collectively drive fundamental cellular functions [1] [2].

In cancer, **dysregulated FGFR signaling** can occur through multiple mechanisms including gene fusions, rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2 fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in **constitutively active chimeric proteins** that drive oncogenic signaling independent of ligand binding, ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical variations, epidemiological factors, and detection methodologies [3].

FGFR Signaling Pathway: Molecular Mechanisms

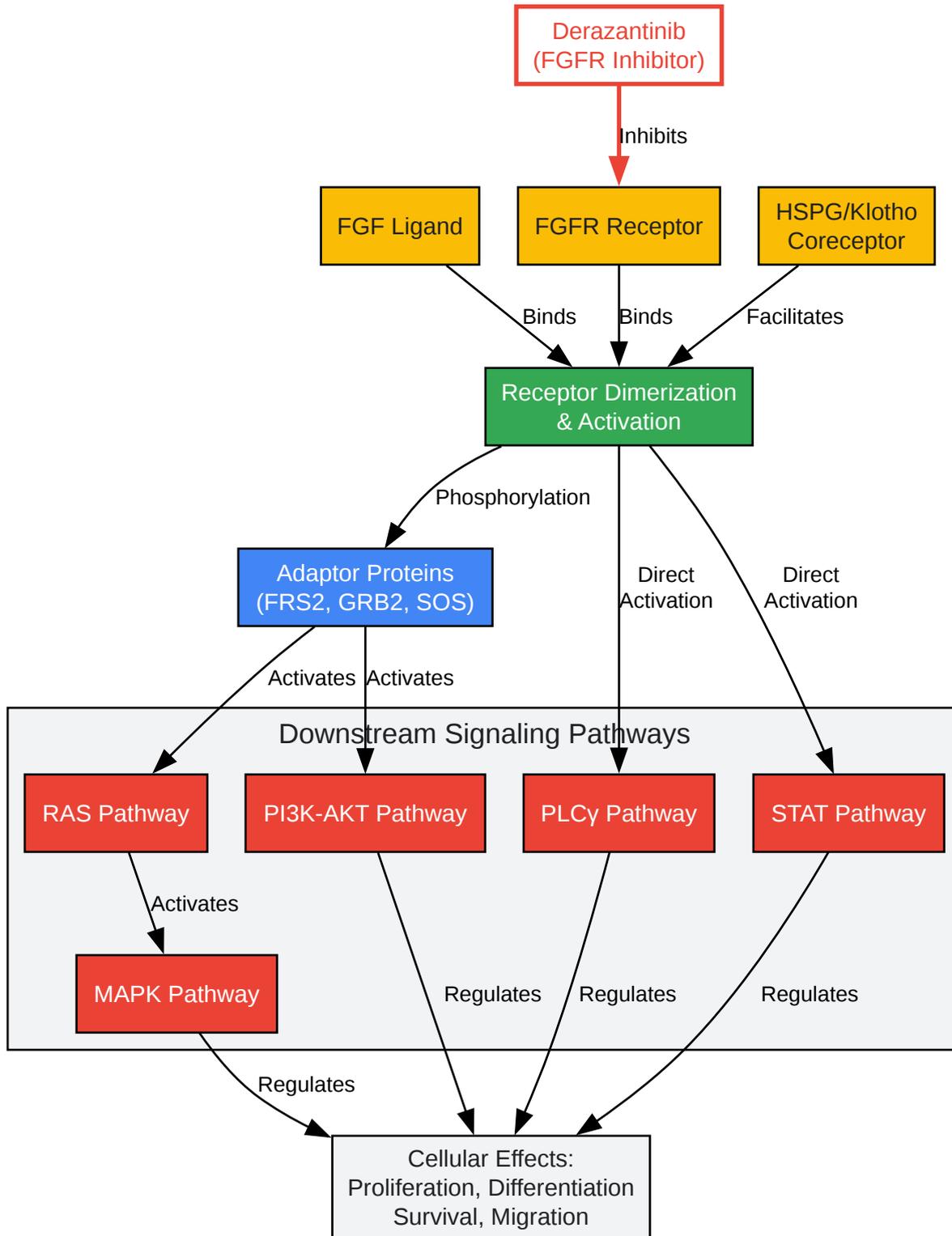
Table 1: Core Components of the FGF/FGFR Signaling Pathway

Component Type	Family Members	Key Functions	Characteristics
Secreted FGF Ligands	FGF1-18, 20-23 (22 canonical)	Broad-spectrum mitogens; regulate migration, proliferation, differentiation, survival	Classified as paracrine (FGF1-18) or endocrine (FGF19,21,23) subfamilies
FGFR Receptors	FGFR1, FGFR2, FGFR3, FGFR4	Transmembrane tyrosine kinase receptors; dimerize upon ligand binding	Contain extracellular Ig-like domains, transmembrane domain, intracellular tyrosine kinase domain
Coreceptors	HSPGs (Syndecans, Glypicans), Klotho (α -Klotho, β -Klotho)	Enhance ligand-receptor binding specificity and affinity	HSPGs critical for paracrine FGFs; Klotho required for endocrine FGF signaling
Downstream Pathways	RAS/MAPK, PI3K/AKT, PLC γ , STAT	Transduce intracellular signals; regulate gene expression	Control fundamental cellular processes including proliferation and survival

The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The **alternative splicing** in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG) coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that initiate downstream signaling cascades [1].

The **FGFR signaling cascade** is tightly regulated at multiple levels through ligand-receptor binding specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins

ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic alterations leads to **constitutive FGFR activation**, which drives oncogenesis through sustained proliferative signaling, resistance to cell death, and other hallmark cancer capabilities [1].



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*Figure 1: FGF/FGFR Signaling Pathway and **Derazantinib** Inhibition Mechanism. The diagram illustrates ligand binding, receptor dimerization, downstream pathway activation, and the site of **Derazantinib** inhibition.*

Derazantinib Pharmaceutical Profile

Mechanism of Action and Selectivity

Derazantinib (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase inhibition profile with additional activity against **colony stimulating factor-1 receptor (CSF1R)** and **vascular endothelial growth factor receptor-2 (VEGFR2)**, suggesting a potentially differentiated mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic efficacy while modulating the tumor microenvironment through CSF1R inhibition.

The **FGFR inhibitory profile** of **derazantinib** demonstrates strong activity against all three FGFR receptors (FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from 5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.

Pharmacokinetics and Dosing

The recommended phase 2 dose of **derazantinib** established in clinical trials is **300 mg administered orally once daily** in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase 1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as

evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of FGFR inhibition [4] [7].

Patients enrolled in **derazantinib** clinical trials typically have **histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA**, with documented FGFR2 gene fusions, mutations, or amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory parameters: hemoglobin ≥ 9.0 g/dL, absolute neutrophil count $\geq 1.5 \times 10^9/L$, platelet count $\geq 75 \times 10^9/L$, total bilirubin $\leq 2 \times ULN$, AST and ALT $\leq 3 \times ULN$ ($\leq 5 \times ULN$ for patients with liver metastases), and serum creatinine $\leq 1.5 \times ULN$ or creatinine clearance ≥ 30 mL/min [6].

Detection Methodologies for FGFR2 Alterations

Comparative Analytical Performance

Table 2: Detection Methodologies for FGFR2 Genetic Alterations

Methodology	Detection Principle	Sensitivity	Specificity	Key Advantages	Key Limitations
RNA-based NGS	Sequencing of transcribed RNA to identify functional fusion transcripts	95.2% (vs. FISH)	98.5% (vs. FISH)	Identifies functional fusions with partner genes; detects novel fusion variants	Requires high-quality RNA; may miss non-functional rearrangements
Break-apart FISH	Fluorescent probes binding 5' and 3' regions of FGFR2 gene	95.2%	98.5%	Established methodology; does not require prior knowledge of partner genes	Does not identify specific partner genes; limited information on fusion functionality

Methodology	Detection Principle	Sensitivity	Specificity	Key Advantages	Key Limitations
DNA-based NGS	Sequencing of genomic DNA to identify structural variants	71.4%	99.5%	Detects various alteration types (fusions, mutations, amplifications); identifies breakpoints	May miss functional fusions due to complex rearrangements or large intronic regions
IHC/RT-PCR	Protein expression or targeted transcript amplification	Limited data	Limited data	Accessible for many laboratories; cost-effective	Limited sensitivity/specificity; numerous fusion partners challenge assay design

A comprehensive comparative study analyzing 226 iCCA cases demonstrated that **RNA-based NGS** detected FGFR2 fusions/rearrangements in 9.7% of cases, while **DNA-based NGS** identified 7.1%, and **break-apart FISH** detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].

The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner genes located on chromosome 10. **BICC1** represents the most common fusion partner, while the remaining partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners. Recent research has also identified non-canonical **gene-intergenic FGFR2 fusions** that can generate functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some detection approaches [8].

Clinical Validation and Implementation

For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed by the sponsor-designated central laboratory, a **positive FISH test** is required for eligibility. For non-central laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but **central confirmation remains required**. Patients without central confirmation of an FGFR2 fusion by the central FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation reflects the importance of assay standardization in targeted therapy development.

The **break-apart FISH assay** typically uses dual-color locus-specific probes that hybridize with neighboring 3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the FGFR2 gene. Specimens with $\geq 20\%$ positive cells are typically considered positive, while those with $\leq 10\%$ positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical detection.

Clinical Efficacy and Safety Data

Efficacy Outcomes in Clinical Trials

Table 3: Clinical Efficacy of **Derazantinib** in FGFR2-Altered iCCA

Efficacy Parameter	FGFR2 Fusion-Positive Population (N=29)	FGFR2 Mutation/Amplification Population (Cohort 2)	Notes
Overall Response Rate (ORR)	20.7%	1 confirmed CR, 1 unconfirmed PR (among 14 evaluable)	All responses were partial responses except as noted
Disease Control Rate (DCR)	82.8%	79% (11/14 patients)	Combination of CR, PR, and stable disease

Efficacy Parameter	FGFR2 Fusion-Positive Population (N=29)	FGFR2 Mutation/Amplification Population (Cohort 2)	Notes
Median Progression-Free Survival (PFS)	5.7 months (95% CI: 4.04-9.2 months)	Not reached at interim analysis	Multiple patients remained on treatment at data cutoff
Treatment Duration	-	-	Some patients exhibited prolonged treatment duration
Prior Therapies	27/29 patients had ≥1 prior systemic therapy	Mixed population with varied prior treatment exposure	Included both treatment-naive and pretreated patients

In the phase 1/2 study of **derazantinib** in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29 patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least one prior systemic therapy and 2 being treatment-naive [7]. The **objective response rate** of 20.7% and **disease control rate** of 82.8% demonstrated meaningful clinical activity in this previously treated population. The estimated **median progression-free survival** of 5.7 months compares favorably with historical controls in the second-line setting, supporting the therapeutic potential of **derazantinib** in this molecularly selected population [7].

In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3 months [5]. The **disease control rate** of 79% in this population included one patient with confirmed complete response, one with unconfirmed partial response, and nine patients with stable disease as their best response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts supports the **broad potential of derazantinib** across diverse FGFR2 genetic aberrations in iCCA [5].

Safety and Tolerability Profile

The **safety profile** of **derazantinib** has been characterized as manageable and compares favorably with the broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all grades), with the most common being **hyperphosphatemia** (75.9%), **asthenia/fatigue** (69.0%), and **eye toxicity** (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary modifications and phosphate binders.

Grade ≥ 3 adverse events occurred in 27.6% of patients, with a notably **lower incidence of hand-foot syndrome, stomatitis, retinal and nail toxicity** compared to other FGFR inhibitors [4] [7]. This differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life, particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with **derazantinib** and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage potential retinal abnormalities early.

Clinical Development and Future Directions

The pivotal development program for **derazantinib** includes the **FIDES-01 study (NCT03230318)**, which is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6] [5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and seeks to characterize the efficacy of **derazantinib** across the molecular spectrum of FGFR2-driven iCCA.

Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline results expected in the first half of 2022 [5]. The **encouraging efficacy signals** in both fusion-positive and mutation/amplification populations support the continued development of **derazantinib** as a potentially important therapeutic option for patients with FGFR2-altered iCCA.

Future research directions for **derazantinib** include exploration in other FGFR-driven malignancies beyond cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally, combination strategies with other targeted agents or immunotherapies represent a promising area of investigation, potentially leveraging the multi-kinase inhibition profile of **derazantinib** to address complementary pathways and overcome resistance mechanisms. The **unique targeting of CSF1R** suggests

potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint inhibitors in appropriately selected populations [4].

Conclusion

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